molecular formula C14H9F4NO B287388 N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

カタログ番号 B287388
分子量: 283.22 g/mol
InChIキー: SSJQAJBBTDUVSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC). It has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

作用機序

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide acts as a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and improved blood flow. This mechanism of action makes it a promising therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide have been extensively studied. It has been shown to increase the levels of cGMP in various tissues, including the heart, lungs, and brain. This increase in cGMP leads to vasodilation and improved blood flow, which can improve cardiac function and reduce pulmonary arterial pressure. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 has been shown to have anti-inflammatory effects and may have neuroprotective effects.

実験室実験の利点と制限

One of the main advantages of using N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide in lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. Additionally, N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 has been shown to have a favorable pharmacokinetic profile, making it a promising therapeutic agent for future clinical trials.
However, one of the limitations of using N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 can lead to liver damage and other adverse effects. Therefore, it is important to use this compound with caution and to carefully monitor its effects in experimental models.

将来の方向性

There are several potential future directions for the research and development of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide. One area of focus is the use of this compound in the treatment of cardiovascular diseases, such as heart failure and pulmonary hypertension. Additionally, researchers are exploring the potential neuroprotective effects of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 and its potential use in the treatment of neurodegenerative diseases.
Another potential direction for future research is the development of new sGC inhibitors with improved selectivity and efficacy. By understanding the structure-activity relationship of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide, researchers may be able to design new compounds with enhanced pharmacological properties.
Conclusion:
N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide is a promising therapeutic agent with potential applications in cardiovascular diseases, pulmonary hypertension, and neurodegenerative diseases. Its selectivity for sGC and favorable pharmacokinetic profile make it an attractive candidate for future clinical trials. However, its potential toxicity highlights the importance of careful monitoring and cautious use in experimental models. Further research is needed to fully understand the potential therapeutic benefits of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 and to develop new and improved sGC inhibitors.

合成法

The synthesis of N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide involves the reaction of 3-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high yield of the final compound.

科学的研究の応用

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of heart failure and pulmonary hypertension. Additionally, it has been suggested that N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide 73-6691 may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.

特性

製品名

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

分子式

C14H9F4NO

分子量

283.22 g/mol

IUPAC名

N-(3-fluorophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9F4NO/c15-11-5-2-6-12(8-11)19-13(20)9-3-1-4-10(7-9)14(16,17)18/h1-8H,(H,19,20)

InChIキー

SSJQAJBBTDUVSK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F

正規SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。